1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol
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Overview
Description
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with an azepane group and a propanol chain. This compound is of interest due to its unique structure, which combines a heterocyclic ring with a secondary amine and an alcohol functional group. These structural features make it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an azepane moiety.
Attachment of the Propanol Chain: The final step involves the addition of a propanol chain to the pyridine ring, which can be achieved through a Grignard reaction or other alkylation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The azepane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, tosylates.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The azepane group can interact with receptors or enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. The propanol chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(6-(Azepan-1-yl)pyridin-3-yl)methanamine: Similar structure but with a methanamine group instead of a propanol chain.
3-(6-(Pyrimidin-2-ylmethyl)-1,4-diazepan-1-yl)propan-1-ol: Contains a pyrimidine ring and a diazepane group.
3-(Pyrrolidin-1-yl)propan-1-ol: Features a pyrrolidine ring instead of an azepane group.
Uniqueness: 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol is unique due to its combination of a pyridine ring, azepane group, and propanol chain, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H22N2O |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C14H22N2O/c1-2-13(17)12-7-8-14(15-11-12)16-9-5-3-4-6-10-16/h7-8,11,13,17H,2-6,9-10H2,1H3 |
InChI Key |
SFYRMPKSQTWHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)N2CCCCCC2)O |
Origin of Product |
United States |
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